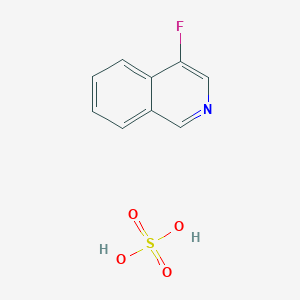

4-Fluoroisoquinoline sulfate

Description

Properties

IUPAC Name |

4-fluoroisoquinoline;sulfuric acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FN.H2O4S/c10-9-6-11-5-7-3-1-2-4-8(7)9;1-5(2,3)4/h1-6H;(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIWPLWVBONXKIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2F.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70715598 | |

| Record name | Sulfuric acid--4-fluoroisoquinoline (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70715598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

906820-09-5 | |

| Record name | Sulfuric acid--4-fluoroisoquinoline (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70715598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Emergence of a Key Pharmacophore: A Technical Guide to the History and Discovery of 4-Fluoroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the history, discovery, and synthesis of 4-fluoroisoquinoline, a pivotal heterocyclic compound in modern medicinal chemistry. From its likely origins in the application of classical fluorination reactions to its current status as a key building block for targeted therapeutics, this document traces the evolution of its synthesis and explores its significant impact on drug discovery. We delve into the rationale behind various synthetic strategies, offering detailed experimental protocols and a comparative analysis of their advantages and limitations. The guide culminates in a discussion of the burgeoning applications of 4-fluoroisoquinoline derivatives, most notably in the development of Rho kinase (ROCK) inhibitors for the treatment of glaucoma and other conditions.

Introduction: The Significance of a Fluorinated Scaffold

The introduction of fluorine into organic molecules has become a cornerstone of modern drug design, often imparting enhanced metabolic stability, binding affinity, and bioavailability. The isoquinoline scaffold, a bicyclic aromatic heterocycle, is a privileged structure found in numerous natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities.[1] The strategic placement of a fluorine atom at the 4-position of the isoquinoline ring system creates 4-fluoroisoquinoline, a molecule that synergistically combines the beneficial properties of both moieties. This unique combination has propelled 4-fluoroisoquinoline to the forefront of medicinal chemistry, most notably as a critical intermediate in the synthesis of Ripasudil, a potent Rho kinase inhibitor.[2] This guide will provide an in-depth exploration of the journey of this important compound, from its historical roots to its contemporary applications.

Historical Context and Discovery

While the precise first synthesis of 4-fluoroisoquinoline is not prominently documented in readily available historical records, its discovery is intrinsically linked to the development of methods for introducing fluorine into aromatic systems. The isoquinoline core itself was first isolated from coal tar in 1885.[3] The early 20th century saw the advent of the Balz-Schiemann reaction , first reported by Günther Balz and Günther Schiemann in 1927, which provided a reliable method for the synthesis of aryl fluorides from aryl amines via diazonium tetrafluoroborates.[4][5]

Given that the classical synthesis of 4-fluoroisoquinoline involves the diazotization of 4-aminoisoquinoline, it is highly probable that its first preparation was achieved through the application of the Balz-Schiemann reaction to this precursor. This reaction remains a significant method for the regioselective introduction of fluorine into aromatic rings.[5]

Synthetic Methodologies: A Comparative Analysis

The synthesis of 4-fluoroisoquinoline has evolved from classical, often harsh, multi-step procedures to more efficient and safer modern methods. The choice of synthetic route is often dictated by factors such as scale, cost, and the availability of starting materials.

The Classical Route: A Multi-Step Approach via Balz-Schiemann Reaction

This traditional pathway begins with the bromination of isoquinoline, followed by ammonolysis to yield 4-aminoisoquinoline. The final step involves a Balz-Schiemann reaction, where the amino group is converted to a diazonium salt and subsequently displaced by fluorine.[3]

Causality Behind Experimental Choices:

-

Bromination: The introduction of a bromine atom at the 4-position serves as a handle for subsequent functionalization. The high temperatures historically used (180-190°C) were necessary to overcome the activation energy for electrophilic aromatic substitution on the isoquinoline ring.[3]

-

Ammonolysis: The displacement of the bromide with an amino group is a nucleophilic aromatic substitution reaction, often requiring a copper catalyst and high pressure to proceed efficiently.

-

Balz-Schiemann Reaction: This reaction is a reliable method for introducing fluorine into an aromatic ring. The use of fluoroboric acid and sodium nitrite generates the diazonium tetrafluoroborate salt, which upon thermal decomposition, yields the desired 4-fluoroisoquinoline.[3]

Limitations:

-

Harsh Conditions: The high temperatures and pressures involved in the bromination and ammonolysis steps are energy-intensive and can be challenging to manage on a large scale.[3]

-

Hazardous Reagents: The use of benzene, a known carcinogen, as a solvent in older protocols poses significant safety risks.[3]

-

Multiple Steps: The multi-step nature of this route can lead to lower overall yields and increased production costs.

dot

Caption: Classical synthetic route to 4-Fluoroisoquinoline.

Modern Approaches: Enhancing Efficiency and Safety

Driven by the demand for more sustainable and economical processes, several modern synthetic routes to 4-fluoroisoquinoline have been developed.

A more recent and efficient method starts from 1-hydroxyisoquinoline. This approach involves fluorination followed by chlorination and subsequent reductive dechlorination.[2]

Causality Behind Experimental Choices:

-

Fluorination: The initial fluorination of 1-hydroxyisoquinoline introduces the key fluorine atom onto the ring system.

-

Chlorination: The hydroxyl group is converted to a chloro group, which is a better leaving group for the subsequent reduction step.

-

Reductive Dechlorination: The selective removal of the chloro group at the 1-position is typically achieved using a palladium catalyst and a hydrogen source, such as ammonium formate. This selective reduction is possible because the C-Cl bond is more readily reduced than the C-F bond.[2]

Advantages:

-

Milder Conditions: This route generally employs milder reaction conditions compared to the classical approach.

-

Improved Efficiency: The process can be more streamlined, potentially leading to higher overall yields.

dot

Caption: Synthesis of 4-Fluoroisoquinoline from 1-Hydroxyisoquinoline.

Another modern approach involves the direct conversion of 4-bromoisoquinoline to 4-fluoroisoquinoline. This can be achieved through a lithiation-fluorination sequence or a palladium-catalyzed fluorine transfer reaction.[2]

Causality Behind Experimental Choices:

-

Lithiation-Fluorination: Treatment of 4-bromoisoquinoline with a strong base like n-butyllithium at low temperatures generates an organolithium intermediate. This nucleophilic species is then quenched with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), to introduce the fluorine atom.

-

Palladium-Catalyzed Fluorination: This method utilizes a palladium catalyst to facilitate the coupling of 4-bromoisoquinoline with a fluoride source. This approach avoids the need for cryogenic temperatures and highly reactive organolithium intermediates.

Advantages:

-

Fewer Steps: These methods offer a more direct route to the target molecule, reducing the number of synthetic steps.

-

Potentially Higher Yields: Direct conversion can sometimes lead to higher overall yields compared to multi-step sequences.

dot

Caption: Direct conversion of 4-Bromoisoquinoline to 4-Fluoroisoquinoline.

Comparative Summary of Synthetic Routes

| Synthetic Route | Starting Material | Key Steps | Advantages | Disadvantages | Typical Yield |

| Classical Route | Isoquinoline | Bromination, Ammonolysis, Balz-Schiemann | Well-established | Harsh conditions, hazardous reagents, multi-step | Moderate |

| From 1-Hydroxyisoquinoline | 1-Hydroxyisoquinoline | Fluorination, Chlorination, Reductive Dechlorination | Milder conditions, potentially higher efficiency | Requires specific starting material | Good to Excellent |

| Direct Fluorination | 4-Bromoisoquinoline | Lithiation-Fluorination or Pd-catalyzed Fluorination | Fewer steps, direct conversion | May require cryogenic temperatures or expensive catalysts | Good |

Experimental Protocols

Protocol 1: Synthesis of 4-Fluoroisoquinoline via the Balz-Schiemann Reaction (Illustrative)

Step 1: Synthesis of 4-Aminoisoquinoline (from 4-Bromoisoquinoline)

-

In a sealed autoclave, combine 4-bromoisoquinoline (1 equivalent) and aqueous ammonia (excess).

-

Add a catalytic amount of copper(II) sulfate.

-

Heat the mixture at 150-160°C for several hours.

-

After cooling, extract the product with an organic solvent (e.g., dichloromethane).

-

Purify the crude product by column chromatography or recrystallization to obtain 4-aminoisoquinoline.

Step 2: Synthesis of 4-Fluoroisoquinoline

-

Dissolve 4-aminoisoquinoline (1 equivalent) in aqueous fluoroboric acid (HBF₄).

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 10°C.

-

Stir the mixture for an additional 30 minutes to ensure complete formation of the diazonium tetrafluoroborate salt.

-

Isolate the precipitated diazonium salt by filtration and wash with cold ether.

-

Carefully heat the dry diazonium salt in an inert, high-boiling solvent (e.g., toluene or xylene) until nitrogen evolution ceases.

-

Purify the resulting 4-fluoroisoquinoline by distillation or column chromatography.

Protocol 2: Synthesis of 4-Fluoroisoquinoline from 1-Hydroxyisoquinoline (Illustrative)

Step 1: Fluorination of 1-Hydroxyisoquinoline

-

To a solution of 1-hydroxyisoquinoline (1 equivalent) in a suitable solvent, add a fluorinating agent (e.g., Selectfluor®).

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).

-

Work up the reaction and purify the product to obtain 4-fluoro-1-hydroxyisoquinoline.

Step 2: Chlorination of 4-Fluoro-1-hydroxyisoquinoline

-

Treat 4-fluoro-1-hydroxyisoquinoline (1 equivalent) with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

-

Heat the reaction mixture to reflux for several hours.

-

Carefully quench the reaction with ice and neutralize with a base.

-

Extract the product with an organic solvent and purify to yield 1-chloro-4-fluoroisoquinoline.

Step 3: Reductive Dechlorination

-

Dissolve 1-chloro-4-fluoroisoquinoline (1 equivalent) in a suitable solvent (e.g., ethanol).

-

Add a palladium catalyst (e.g., 10% Pd/C) and a hydrogen source (e.g., ammonium formate or hydrogen gas).

-

Stir the mixture at room temperature or with gentle heating until the reaction is complete.

-

Filter off the catalyst and concentrate the filtrate.

-

Purify the residue to obtain 4-fluoroisoquinoline.

Applications in Medicinal Chemistry and Drug Development

The 4-fluoroisoquinoline scaffold is a valuable building block in the design and synthesis of a wide range of biologically active molecules.[6]

Rho Kinase (ROCK) Inhibitors: The Ripasudil Story

The most prominent application of 4-fluoroisoquinoline is as a key intermediate in the synthesis of Ripasudil (Glanatec®) , a Rho kinase inhibitor used for the treatment of glaucoma and ocular hypertension.[2] Rho kinase is an enzyme that plays a crucial role in regulating intraocular pressure by controlling the contractility of the trabecular meshwork, the primary site of aqueous humor outflow. By inhibiting ROCK, Ripasudil increases aqueous humor outflow, thereby lowering intraocular pressure.

The synthesis of Ripasudil involves the sulfonation of 4-fluoroisoquinoline at the 5-position, followed by conversion to the sulfonyl chloride and subsequent coupling with a chiral amine side chain. The presence of the 4-fluoro substituent is crucial for the high potency and selectivity of Ripasudil.

dot

Caption: Key steps in the synthesis of Ripasudil from 4-Fluoroisoquinoline.

Broader Therapeutic Potential

Beyond its role in Ripasudil, the 4-fluoroisoquinoline scaffold has been explored for its potential in other therapeutic areas. The unique electronic properties conferred by the fluorine atom can influence the binding of these molecules to various biological targets. Research into fluorinated isoquinoline derivatives has shown promise in the development of:

-

Anticancer agents: The isoquinoline core is present in many natural and synthetic compounds with anticancer activity.[7]

-

Antimicrobial agents: Fluorinated isoquinolines have been investigated for their antibacterial and antifungal properties.[6]

-

Antiviral agents: The incorporation of fluorine can enhance the antiviral activity of isoquinoline-based compounds.

-

CNS agents: The ability of fluorine to modulate lipophilicity can be advantageous in designing drugs that can cross the blood-brain barrier.

Conclusion

4-Fluoroisoquinoline has transitioned from a chemical curiosity, likely first synthesized through classical fluorination methods, to a cornerstone of modern medicinal chemistry. Its journey highlights the continuous evolution of synthetic organic chemistry, with the development of safer, more efficient, and scalable routes to this important intermediate. The successful development of Ripasudil stands as a testament to the power of fluorine in drug design and underscores the immense potential of the 4-fluoroisoquinoline scaffold. As our understanding of disease pathways deepens and synthetic methodologies continue to advance, it is certain that this versatile fluorinated heterocycle will continue to play a vital role in the discovery and development of new and innovative therapeutics.

References

-

Selected fluorinated isoquinoline derivatives with medicinal and industrial applications. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. (2017). Hindawi. Retrieved January 3, 2026, from [Link]

-

A Process For The Synthesis Of 4 Fluoro Isoquinoline. (n.d.). Quick Company. Retrieved January 3, 2026, from [Link]

- US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof. (n.d.). Google Patents.

- JP6755775B2 - 4-Fluoroisoquinoline manufacturing method. (n.d.). Google Patents.

-

Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. (n.d.). Semantic Scholar. Retrieved January 3, 2026, from [Link]

-

Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (2023). National Institutes of Health. Retrieved January 3, 2026, from [Link]

- JP2018070562A - Preparation of 4-fluoroisoquinoline. (n.d.). Google Patents.

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). (2023). National Institutes of Health. Retrieved January 3, 2026, from [Link]

-

A Palladium(0)‐Catalyzed C4 Site‐Selective C−H Difluoroalkylation of Isoquinolin‐1(2H)‐Ones. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Balz–Schiemann reaction. (n.d.). Wikipedia. Retrieved January 3, 2026, from [Link]

-

Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (n.d.). Semantic Scholar. Retrieved January 3, 2026, from [Link]

-

Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach. (2016). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025). Royal Society of Chemistry. Retrieved January 3, 2026, from [Link]

-

Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.). Retrieved January 3, 2026, from [Link]

-

Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach. (2025). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. (2021). National Institutes of Health. Retrieved January 3, 2026, from [Link]

-

Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (n.d.). Royal Society of Chemistry. Retrieved January 3, 2026, from [Link]

-

Novel isoquinoline derivatives as antimicrobial agents. (2013). National Institutes of Health. Retrieved January 3, 2026, from [Link]

-

Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. (2018). MDPI. Retrieved January 3, 2026, from [Link]

-

Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. (2018). National Institutes of Health. Retrieved January 3, 2026, from [Link]

-

One-pot multistep synthesis of 1-fluoroalkylisoquinolines and fused fluoroalkylpyridines from N-fluoroalkyl-1,2,3-triazoles. (2024). Royal Society of Chemistry. Retrieved January 3, 2026, from [Link]

-

Isoquinoline derivatives and its medicinal activity. (2024). Retrieved January 3, 2026, from [Link]

-

Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (n.d.). Royal Society of Chemistry. Retrieved January 3, 2026, from [Link]

-

Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. (2022). MDPI. Retrieved January 3, 2026, from [Link]

Sources

- 1. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 2. JP6755775B2 - 4-Fluoroisoquinoline manufacturing method - Google Patents [patents.google.com]

- 3. A Process For The Synthesis Of 4 Fluoro Isoquinoline [quickcompany.in]

- 4. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 5. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of 4-Fluoroisoquinoline and its Sulfate Salt for Drug Development Professionals

Abstract: 4-Fluoroisoquinoline is a pivotal heterocyclic building block, instrumental in the synthesis of advanced therapeutic agents, most notably Rho-kinase (ROCK) inhibitors. The selection of the appropriate physical form of this intermediate—either as the free base or as a salt—is a critical decision in the drug development pipeline, profoundly impacting process efficiency, stability, and reaction outcomes. This technical guide provides a comprehensive analysis of the physicochemical properties of 4-Fluoroisoquinoline and its synthetically crucial sulfate salt. We will dissect the known experimental data, bridge information gaps with expert analysis grounded in chemical principles, and present detailed analytical protocols. This document is intended to equip researchers, chemists, and drug development professionals with the in-depth knowledge required to effectively utilize these compounds in their research and manufacturing endeavors.

Part 1: Introduction and Strategic Importance

The Isoquinoline Scaffold in Medicinal Chemistry

Nitrogen-containing heterocycles are a cornerstone of modern pharmacology, lending unique structural and electronic properties to bioactive molecules.[1][2][3] The isoquinoline core, in particular, is a privileged scaffold found in numerous approved drugs and clinical candidates, valued for its ability to engage in a wide range of biological interactions.

4-Fluoroisoquinoline: A Key Intermediate for ROCK Inhibitors

The introduction of a fluorine atom at the 4-position of the isoquinoline ring can significantly modulate a molecule's metabolic stability, binding affinity, and overall pharmacological profile.[4] Consequently, 4-Fluoroisoquinoline (CAS No. 394-67-2) has emerged as a high-value intermediate. Its most prominent application is in the synthesis of a new generation of Rho-kinase (ROCK) inhibitors, such as Ripasudil, which are under investigation for treating glaucoma, cardiovascular diseases, and neurological disorders.[4][5][6]

The Role and Rationale of the Sulfate Salt

While the free base of 4-Fluoroisoquinoline is a direct precursor, its sulfate salt (CAS No. 906820-09-5) is frequently employed in large-scale synthetic processes.[4][7] The formation of a salt with sulfuric acid serves several strategic purposes:

-

Enhanced Stability: The salt form is generally more crystalline and less susceptible to degradation from atmospheric exposure compared to the often air-sensitive free base.

-

Improved Handling: The salt's physical properties, such as being a free-flowing solid with a higher melting point, make it more amenable to industrial handling, weighing, and storage.

-

Modified Solubility: Salt formation dramatically alters solubility, typically increasing aqueous solubility, which can be advantageous for specific reaction conditions or purification steps.[8][9] As detailed in a patented process, 4-fluoroisoquinoline sulfate is used as the starting material for sulfonation, demonstrating its utility as a stable, handleable reactant.[4][7]

Part 2: Comparative Physicochemical Properties

A thorough understanding of the distinct properties of the free base and its sulfate salt is essential for process optimization and analytical method development.

4-Fluoroisoquinoline (Free Base)

The free base is a neutral organic molecule whose properties are dictated by intermolecular forces such as van der Waals interactions and dipole-dipole forces.

Table 1: Physicochemical Properties of 4-Fluoroisoquinoline (Free Base)

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 394-67-2 | [10] |

| Molecular Formula | C₉H₆FN | |

| Molecular Weight | 147.15 g/mol | [10] |

| Appearance | White to light yellow powder or lump | |

| Melting Point | 34 °C (Range: 32.0 to 36.0 °C) | [11] |

| Boiling Point | 236 - 240 °C | [11][12] |

| Density | 1.216 g/cm³ | [11][12] |

| pKa (Predicted) | 3.45 ± 0.10 | [11][13] |

| UV λmax | 320 nm (in Ethanol) | |

| Flash Point | 99 °C | [11] |

| Storage & Stability | Air sensitive; store under inert gas, protected from light. | |

Expert Analysis: The low melting point of 34°C indicates relatively weak intermolecular forces in the solid state.[11] The predicted pKa of 3.45 for the conjugate acid suggests that 4-Fluoroisoquinoline is a weak base, capable of being protonated by strong acids to form salts.[11][13] Its "powder to lump" appearance and noted air sensitivity underscore the handling challenges that make the sulfate salt an attractive alternative for process chemistry.

This compound (Sulfate Salt)

The sulfate salt is an ionic compound formed by the protonation of the isoquinoline nitrogen by sulfuric acid. Its properties are dominated by strong electrostatic interactions within a crystal lattice.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 906820-09-5 | [14][15] |

| Molecular Formula | C₉H₈FNO₄S | [14] |

| Molecular Weight | 245.23 g/mol | [14] |

| IUPAC Name | 4-fluoroisoquinoline;sulfuric acid | [14] |

| Melting Point | 165.7 to 167.0 °C | [7] |

| IR Spectral Data (KBr, cm⁻¹) | 1659, 1617, 1601, 1558, 1506, 1407, 1377, 1288, 1245, 1225, 1145, 1069, 1025, 893, 867, 795, 781, 714 |[7] |

Expert Analysis & Causality:

-

Melting Point: The dramatically higher melting point of the sulfate salt (~166 °C) compared to the free base (34 °C) is a direct consequence of its ionic nature.[7] Overcoming the strong electrostatic forces holding the 4-fluoroisoquinolinium cation and the sulfate anion together in the crystal lattice requires significantly more thermal energy than disrupting the weaker intermolecular forces of the neutral free base.

-

Solubility: While specific experimental data is scarce, fundamental principles dictate that the sulfate salt will exhibit substantially higher aqueous solubility than the free base. The ionic character of the salt allows for favorable ion-dipole interactions with water molecules, a process that is far less efficient for the largely non-polar free base.[8][9] This enhanced solubility is often a key reason for choosing a salt form in drug development.

-

Stability: The formation of a stable crystalline lattice renders the sulfate salt less reactive to atmospheric components, explaining its preference in syntheses where stability and ease of handling are paramount.[4]

Part 3: Spectroscopic and Analytical Characterization

Robust analytical methods are required to confirm identity, purity, and quality for both the free base and its salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for structural elucidation.

-

¹H NMR: The spectrum of the 4-fluoroisoquinoline core is expected to show a series of signals in the aromatic region (typically 7.5-9.0 ppm). The protons on the pyridine ring will be deshielded relative to those on the benzene ring. For the sulfate salt, the protonation of the nitrogen atom will cause a significant downfield shift of adjacent protons (e.g., at the C1 and C3 positions) due to the increased positive charge density.

-

¹³C NMR: The spectrum will display nine distinct carbon signals. The carbon atom bonded to fluorine (C4) will show a large one-bond coupling constant (¹JCF) and smaller multi-bond couplings. Similar to ¹H NMR, protonation in the salt form will deshield adjacent carbons.

-

¹⁹F NMR: A single resonance is expected, with its chemical shift and coupling to nearby protons providing confirmation of the fluorine's position.

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying functional groups and confirming salt formation.

-

Free Base: The spectrum would be characterized by C=N, C=C, and aromatic C-H stretching vibrations.

-

Sulfate Salt: The patent data provides a detailed fingerprint for the salt form.[7] The bands between 1500-1660 cm⁻¹ are characteristic of the aromatic isoquinolinium ring vibrations. The strong, broad bands expected for the sulfate anion (typically around 1100-1200 cm⁻¹) are evident in the reported data (e.g., 1145, 1069, 1025 cm⁻¹).[7] The presence of broad N-H⁺ stretching bands may also be observed in the 2500-3000 cm⁻¹ region.

Mass Spectrometry (MS)

Under standard electron impact (EI) or electrospray ionization (ESI) conditions, both the free base and the sulfate salt are expected to yield a protonated molecular ion ([M+H]⁺) corresponding to the free base at an m/z of approximately 148.05. This is because the salt dissociates during the ionization process, and the detector observes the cationic organic component.

UV-Visible Spectroscopy

The free base has a reported maximum absorption (λmax) at 320 nm in ethanol, arising from the π→π* electronic transitions within the conjugated aromatic system. The spectrum of the sulfate salt is expected to be very similar, though minor shifts in λmax and molar absorptivity may occur due to the electronic changes upon protonation of the nitrogen atom. This property forms the basis for quantitative analysis by HPLC-UV.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse method for assessing the purity of both the intermediate and final active pharmaceutical ingredients.[16][17] A robust, stability-indicating reverse-phase HPLC method is critical.

-

Column: A C18 stationary phase (e.g., 150 mm x 4.6 mm, 5 µm particle size) provides excellent resolving power for this type of aromatic compound.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is recommended. The use of an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid in the aqueous phase is crucial. This maintains a low pH, ensuring that both the free base and the salt are fully protonated, resulting in a single, sharp chromatographic peak.

-

Detection: UV detection at or near the λmax of 320 nm will provide high sensitivity.

Part 4: Key Experimental Protocols & Workflows

The following sections provide standardized, step-by-step methodologies for characterizing 4-Fluoroisoquinoline and its sulfate salt.

Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility, a fundamental parameter for any compound in development.

Methodology:

-

Preparation: Add an excess amount of the test compound (either free base or sulfate salt) to a known volume of purified water (or a relevant buffer, e.g., pH 7.4 PBS) in a sealed, inert vial.

-

Equilibration: Agitate the suspension at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension at high speed to pellet the excess solid.

-

Sampling & Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it gravimetrically or volumetrically with an appropriate solvent (e.g., mobile phase).

-

Quantification: Analyze the diluted sample by a validated HPLC-UV method against a calibration curve prepared from a standard of known concentration.

-

Calculation: Calculate the original concentration in the supernatant to determine the solubility in mg/mL or mol/L.

Caption: Shake-Flask method for equilibrium solubility determination.

Protocol: HPLC Purity and Assay Method

This method provides a framework for assessing the purity and quantifying the content of 4-Fluoroisoquinoline samples.

Methodology:

-

Standard Preparation: Accurately weigh a reference standard of 4-Fluoroisoquinoline and dissolve it in a suitable diluent (e.g., 50:50 acetonitrile:water) to create a stock solution of known concentration (e.g., 1 mg/mL). Prepare a working standard (e.g., 0.1 mg/mL) by diluting the stock.

-

Sample Preparation: Accurately weigh the test sample (free base or sulfate salt) and prepare a solution at the same nominal concentration as the working standard using the same diluent.

-

Chromatographic Conditions:

-

Instrument: HPLC system with UV detector.

-

Column: C18, 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: e.g., 5% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temp: 30 °C.

-

Detection: 320 nm.

-

Injection Vol: 10 µL.

-

-

Analysis: Inject the standard and sample solutions.

-

Calculation:

-

Purity (% Area): Calculate the area of the main peak as a percentage of the total area of all peaks in the sample chromatogram.

-

Assay (% w/w): Compare the peak area of the sample to the peak area of the reference standard to determine the content.

-

Caption: General workflow for HPLC purity and assay analysis.

Part 5: Conclusion and Future Recommendations

This guide establishes the distinct physicochemical profiles of 4-Fluoroisoquinoline free base and its sulfate salt. The free base is a low-melting solid suitable for certain organic transformations, while the sulfate salt offers superior thermal stability, handling characteristics, and likely aqueous solubility, making it the preferred form for many large-scale process chemistry applications.

The choice between these forms is a strategic one, guided by the specific requirements of the synthetic step, purification scheme, or desired material properties. For researchers in the field, it is recommended that a full experimental characterization of the sulfate salt be undertaken, including:

-

Polymorphism Screen: To identify and characterize any different crystalline forms which could impact properties.

-

Hygroscopicity Study: To understand its water uptake behavior, which is critical for storage and formulation.

-

Comprehensive Solubility Profiling: To determine solubility in a wider range of pharmaceutically relevant solvents and buffer systems.

By leveraging the data and protocols within this guide, scientists can make more informed decisions, accelerating the development of novel therapeutics based on the 4-Fluoroisoquinoline scaffold.

References

- 1. A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles [openmedicinalchemistryjournal.com]

- 2. mdpi.com [mdpi.com]

- 3. Special Issue: Sulfur-Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. JP6755775B2 - 4-Fluoroisoquinoline manufacturing method - Google Patents [patents.google.com]

- 6. 4-fluoroisoquinoline-5-sulfonyl Chloride Hydrochloride CAS 906820-08-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof - Google Patents [patents.google.com]

- 8. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 4-Fluoroisoquinoline | C9H6FN | CID 640973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4-Fluoroisoquinoline CAS#: 394-67-2 [m.chemicalbook.com]

- 12. echemi.com [echemi.com]

- 13. 4-Fluoroisoquinoline | 394-67-2 [amp.chemicalbook.com]

- 14. This compound | C9H8FNO4S | CID 54671444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 906820-09-5 | this compound | Inorganic Salts | Ambeed.com [ambeed.com]

- 16. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 4-Fluoroisoquinoline Sulfate: Synthesis, Properties, and Applications in Drug Discovery

An in-depth technical guide on the core.

This guide provides an in-depth analysis of 4-Fluoroisoquinoline sulfate, a critical intermediate in modern pharmaceutical synthesis. We will explore its chemical identity, detailed synthesis protocols, and its pivotal role in the development of targeted therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this compound's utility and handling.

Core Compound Identification and Molecular Structure

This compound is the acid salt of the heterocyclic compound 4-Fluoroisoquinoline. The formation of the sulfate salt is a strategic choice in synthetic chemistry, as it often results in a stable, crystalline solid that is easier to handle, purify, and store compared to the free base.[1] This enhanced stability and ease of purification are critical in multi-step pharmaceutical manufacturing where high purity of intermediates is paramount.

The compound is formed by the reaction of one molecule of 4-Fluoroisoquinoline with one molecule of sulfuric acid.[1][2]

| Identifier | Value | Source |

| CAS Number | 906820-09-5 | PubChem[2], NovaChemistry[3] |

| Molecular Formula | C₉H₈FNO₄S | PubChem[2] |

| Molecular Weight | 245.23 g/mol | PubChem[2] |

| IUPAC Name | 4-fluoroisoquinoline;sulfuric acid | PubChem[2] |

Below is the molecular structure of this compound, illustrating the ionic association between the protonated 4-Fluoroisoquinoline cation and the hydrogen sulfate anion.

Caption: Molecular structure of 4-Fluoroisoquinoline and Sulfuric Acid.

Synthesis and Purification Protocols

The synthesis of this compound is a straightforward acid-base reaction. However, the true value for a researcher lies in understanding the synthesis of the parent molecule, 4-Fluoroisoquinoline, which is a non-trivial process. The overall workflow is a multi-step procedure that requires careful control of reaction conditions to achieve high yield and purity.

Experimental Protocol: Synthesis of this compound

This protocol describes the direct and efficient formation of the sulfate salt from its parent compound. The choice of acetone as a solvent is critical; it readily dissolves the 4-Fluoroisoquinoline free base but has low solubility for the resulting sulfate salt, enabling precipitation and easy isolation of the final product.[1]

Materials:

-

4-Fluoroisoquinoline (1.0 eq)

-

Acetone

-

Sulfuric Acid (1.05 eq)

Procedure:

-

In a reactor equipped with a stirrer, thermometer, and addition funnel, dissolve 4-Fluoroisoquinoline (e.g., 9.40 kg, 63.9 mol) in acetone (35 L).[1]

-

Stir the solution and maintain the internal temperature at 5 ± 5 °C using an ice bath.

-

Carefully add sulfuric acid (e.g., 6.58 kg, 67.1 mol) dropwise to the solution, ensuring the temperature does not exceed 10 °C. The exothermicity of the acid-base neutralization requires slow addition.

-

After the addition is complete, continue stirring the resulting slurry for an additional two hours at 5 ± 5 °C to ensure complete precipitation.[1]

-

Collect the precipitated crystals by filtration.

-

Wash the collected solid with cold acetone (28 L) to remove any unreacted starting material or soluble impurities.[1]

-

Dry the product under reduced pressure to yield 4-Fluoroisoquinoline sulfuric acid salt as pale yellow crystals.[1] A typical yield for this process is very high, around 98.8%.[1]

Pivotal Role in Pharmaceutical Synthesis

This compound serves as a key starting material for the synthesis of more complex active pharmaceutical ingredients (APIs). Its most notable application is in the production of Ripasudil , a Rho kinase inhibitor used for the treatment of glaucoma and ocular hypertension.[4][5] The synthetic pathway involves the conversion of 4-Fluoroisoquinoline to 4-fluoroisoquinoline-5-sulfonyl chloride , a critical intermediate.[1][6]

The use of the sulfate salt in the initial step provides a high-purity starting material for the subsequent sulfonation reaction, which is notoriously sensitive to impurities.

Caption: Synthetic workflow from 4-Fluoroisoquinoline to the API Ripasudil.

This "one-pot" capability, starting from the sulfate salt to the sulfonyl halide, simplifies the production process, reduces production time, and lowers costs by allowing for the easy separation of the desired 5-substituted isomer from other by-products.[1] This strategic use of an intermediate salt form is a hallmark of efficient process chemistry in drug development.

Physicochemical and Spectroscopic Data

The physical properties of this compound are characteristic of an organic salt, notably its defined melting point and crystalline nature.

| Property | Value | Source |

| Appearance | Pale yellow crystals | Google Patents[1] |

| Melting Point | 165.7 to 167.0 °C | Google Patents[1] |

| Solubility | Soluble in DMSO | Home Sunshine Pharma[5] |

| IR (KBr) cm⁻¹ | 1659, 1617, 1601, 1558, 1506, 1407, 1377, 1288, 1245, 1225, 1145, 1069, 1025, 893, 867, 795, 781, 714 | Google Patents[1] |

Conclusion

This compound is more than a simple chemical; it is an enabling intermediate that streamlines the synthesis of vital pharmaceuticals. Its properties as a stable, high-purity crystalline solid make it an ideal starting point for complex synthetic routes, such as the production of the Rho kinase inhibitor Ripasudil. The protocols and insights provided in this guide underscore the importance of strategic intermediate selection in process chemistry and drug development, offering researchers a solid foundation for their work with this versatile compound.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (2011). US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof.

- Google Patents. (n.d.). JP6755775B2 - 4-Fluoroisoquinoline manufacturing method.

-

Quick Company. (n.d.). A Process For The Synthesis Of 4 Fluoro Isoquinoline. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluoroisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

PharmaCompass. (n.d.). 4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride. Retrieved from [Link]

-

Home Sunshine Pharma. (n.d.). 4-fluoroisoquinoline-5-sulfonyl Chloride Hydrochloride CAS 906820-08-4. Retrieved from [Link]

-

NovaChemistry. (n.d.). This compound, CasNo.906820-09-5. Retrieved from [Link]

Sources

- 1. US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof - Google Patents [patents.google.com]

- 2. This compound | C9H8FNO4S | CID 54671444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, CasNo.906820-09-5 NovaChemistry United Kingdom [nova-chemistry.lookchem.com]

- 4. JP6755775B2 - 4-Fluoroisoquinoline manufacturing method - Google Patents [patents.google.com]

- 5. 4-fluoroisoquinoline-5-sulfonyl Chloride Hydrochloride CAS 906820-08-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. 4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

spectroscopic data of 4-Fluoroisoquinoline sulfate (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Data of 4-Fluoroisoquinoline Sulfate

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic and spectrometric data for this compound (C₉H₈FNO₄S). As a key intermediate in pharmaceutical synthesis, the precise characterization of this compound is critical for researchers, scientists, and drug development professionals.[1] Due to the limited availability of published experimental spectra for this specific salt, this document synthesizes predicted spectroscopic characteristics based on first principles and data from analogous structures, including the 4-fluoroisoquinoline free base and the parent isoquinoline molecule. We present detailed analyses for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section includes predicted data, interpretation based on molecular structure, and validated, step-by-step protocols for experimental data acquisition. This guide is designed to serve as an authoritative reference for the structural elucidation and quality control of this compound.

Introduction: The 4-Fluoroisoquinolinium Ion

4-Fluoroisoquinoline is a fluorinated heterocyclic compound of significant interest in medicinal chemistry.[2] It often serves as a foundational building block for more complex bioactive molecules.[3] The subject of this guide, this compound, is the salt formed from the protonation of the basic nitrogen atom of the isoquinoline ring by sulfuric acid.[4]

The molecular formula of the salt is C₉H₈FNO₄S, with a molecular weight of approximately 245.23 g/mol .[4] Spectroscopic analysis will therefore characterize the 4-fluoroisoquinolinium cation and the sulfate anion. The protonation of the nitrogen atom significantly alters the electronic environment of the molecule compared to its free base, a critical consideration for spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. The analysis will focus on ¹H, ¹³C, and ¹⁹F NMR to provide a complete picture of the proton, carbon, and fluorine environments within the 4-fluoroisoquinolinium cation.

Predicted ¹H, ¹³C, and ¹⁹F NMR Data

The protonation of the ring nitrogen and the presence of the electronegative fluorine atom at the C4 position are the dominant factors influencing the chemical shifts. Protonation leads to a general downfield shift of all ring protons due to the increased positive charge and inductive effects.

Table 1: Predicted NMR Spectroscopic Data for 4-Fluoroisoquinolinium Cation

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment & Rationale |

|---|---|---|---|

| ¹H NMR | > 9.5 | s | H-1 : Significantly deshielded by the adjacent positively charged nitrogen. |

| > 8.5 | d | H-3 : Deshielded by adjacent N⁺ and coupled to H-1 (if not a singlet) and F-4. | |

| ~ 8.0 - 8.4 | m | H-5, H-8 : Aromatic protons on the benzene ring, typically found in this region. | |

| ~ 7.8 - 8.2 | m | H-6, H-7 : Aromatic protons on the benzene ring. | |

| ¹³C NMR | ~ 150-155 | d (¹JCF ≈ 250-260 Hz) | C-4 : Directly attached to fluorine, showing a large one-bond C-F coupling constant. |

| ~ 145-150 | s | C-1 : Deshielded by adjacent N⁺. | |

| ~ 135-140 | s | C-4a, C-8a : Bridgehead carbons. | |

| ~ 125-135 | d | C-5, C-6, C-7, C-8 : Aromatic carbons of the benzene ring. | |

| ~ 115-120 | d | C-3 : Shielded relative to C-1 but deshielded by N⁺. |

| ¹⁹F NMR | -110 to -125 | d or m | F-4 : Typical range for aryl fluorides.[1][5] The multiplicity will arise from coupling to H-3 and H-5. |

Expert Interpretation and Causality

-

¹H NMR: The most downfield signal is expected for the proton at the C1 position due to the powerful anisotropic and inductive effects of the adjacent protonated nitrogen. The fluorine at C4 will inductively withdraw electron density, further deshielding nearby protons, particularly H-3 and H-5. Spin-spin coupling will be observed between adjacent protons, and J-coupling between the fluorine and protons on adjacent carbons (³JHF for H-3 and H-5) will result in further splitting.[6]

-

¹³C NMR: The carbon directly attached to the fluorine (C4) will exhibit the most significant effect: a large downfield shift and a characteristic large one-bond coupling constant (¹JCF). Other carbons will be influenced by the overall positive charge on the ring system.

-

¹⁹F NMR: As a highly sensitive nucleus with a wide chemical shift range, ¹⁹F NMR provides an unambiguous signal for the fluorine atom.[7] Its chemical shift is highly sensitive to the electronic environment. The predicted range of -110 to -125 ppm (relative to CFCl₃) is characteristic for fluorine attached to an aromatic ring.[1][5]

Experimental Protocol: NMR Data Acquisition

This protocol outlines the standard procedure for acquiring high-resolution NMR spectra.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry NMR tube. DMSO-d₆ is often preferred for salts to ensure solubility and avoid H-D exchange of the N-H proton.[8]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, if quantitative analysis or precise referencing is required.[9]

-

-

Instrument Setup (for a 400 MHz Spectrometer):

-

Insert the sample into the NMR magnet.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the respective probes for ¹H, ¹³C, and ¹⁹F nuclei.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

-

¹³C NMR: Acquire with proton decoupling. Use a wider spectral width (~200 ppm), a longer relaxation delay (2-5 seconds), and accumulate a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

¹⁹F NMR: Acquire with a spectral width of

200 ppm centered around the expected chemical shift (-115 ppm). ¹⁹F is a highly sensitive nucleus, so fewer scans (e.g., 32-64) are typically needed.[10]

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Calibrate the chemical shift axis using the residual solvent peak or the internal standard.

-

Integrate the signals in the ¹H NMR spectrum.

-

Visualization: NMR Workflow

Caption: Standard workflow for structural elucidation using multinuclear NMR.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. It is an excellent technique for confirming the presence of key structural motifs in this compound.[11]

Predicted IR Absorption Bands

The IR spectrum will be a composite of the absorptions from the 4-fluoroisoquinolinium cation and the sulfate anion.

Table 2: Predicted IR Absorption Frequencies

| Frequency Range (cm⁻¹) | Vibration Type | Assignment & Rationale |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic C-H stretching vibrations from the isoquinoline ring system.[12] |

| 2800 - 2400 | N⁺-H Stretch | Broad absorption due to the stretching of the protonated nitrogen, often with multiple sub-peaks. |

| 1640 - 1600 | C=N Stretch | Stretching vibration of the iminium bond in the protonated heterocyclic ring. |

| 1600 - 1450 | C=C Stretch | Aromatic ring stretching vibrations, typically appearing as a series of sharp bands.[13] |

| 1250 - 1200 | C-F Stretch | Characteristic stretching vibration for an aryl-fluoride bond. |

| 1150 - 1050 | S=O Stretch | Strong, broad absorption characteristic of the sulfate anion (SO₄²⁻). |

| 900 - 675 | C-H Bend | Out-of-plane bending ("wagging") of aromatic C-H bonds. |

Expert Interpretation and Causality

The most prominent features will be the very strong and broad absorption from the S=O stretching of the sulfate anion and the broad absorptions in the 2400-2800 cm⁻¹ region corresponding to the N⁺-H stretch. The presence of sharp peaks between 1450 and 1600 cm⁻¹ will confirm the aromatic nature of the core structure.[13] The C-F stretch around 1200-1250 cm⁻¹ is a key diagnostic band for confirming the fluorination of the molecule.[14]

Experimental Protocol: FTIR Data Acquisition (KBr Pellet)

-

Sample Preparation:

-

Place ~1-2 mg of this compound and ~100-150 mg of dry, spectroscopic grade potassium bromide (KBr) into an agate mortar.

-

Gently grind the two components together with the pestle until a fine, homogeneous powder is obtained. The sample must be thoroughly mixed with the KBr.

-

-

Pellet Formation:

-

Transfer a small amount of the powder mixture into a pellet press die.

-

Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for 1-2 minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment first.

-

Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Visualization: Principle of IR Absorption

Caption: IR light causes molecules to transition to excited vibrational states.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule by measuring its mass-to-charge ratio (m/z). For an ionic salt like this compound, electrospray ionization (ESI) is the method of choice.

Predicted Mass Spectrum Data

Analysis by ESI-MS in positive ion mode will detect the 4-fluoroisoquinolinium cation.

Table 3: Predicted ESI-MS Data (Positive Ion Mode)

| Predicted m/z | Ion Species | Rationale |

|---|---|---|

| 148.06 | [M+H]⁺ | The protonated free base, 4-Fluoroisoquinoline (C₉H₆FN, MW = 147.15). This is the expected base peak. |

| 147.05 | [M]⁺ | The radical cation may be observed depending on instrument conditions. |

Note: High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement (e.g., 148.0560 for C₉H₇FN⁺), allowing for unambiguous confirmation of the elemental formula.

Expert Interpretation and Causality

In the ESI process, the pre-formed 4-fluoroisoquinolinium ion from the salt will be readily desolvated and detected. The dominant peak will correspond to this cation, C₉H₇FN⁺, with an m/z of approximately 148. The sulfate anion is not observed in positive ion mode. The fragmentation pattern, if induced by collision-induced dissociation (CID), would likely involve the loss of small molecules like HCN, similar to the fragmentation of the parent isoquinoline molecule.[15]

Experimental Protocol: ESI-MS Data Acquisition

-

Sample Preparation:

-

Prepare a dilute solution of this compound (~0.1 mg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid. The acid helps to ensure complete protonation and stable spray.

-

-

Instrument Setup:

-

Use an ESI source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

-

Set the instrument to positive ion detection mode.

-

Optimize source parameters, including capillary voltage (~3-4 kV), cone voltage, desolvation gas flow, and temperature, to achieve a stable ion current.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da).

-

-

Data Analysis:

-

Identify the m/z value of the base peak and other significant ions.

-

Compare the observed m/z with the theoretical value for the expected 4-fluoroisoquinolinium cation.

-

Visualization: ESI-MS Workflow

Caption: Workflow for analyzing this compound by ESI-MS.

References

-

Nowik, W., et al. (2021). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules, 26(15), 4629. Retrieved from [Link]

-

Celin Hemalatha, F., et al. (n.d.). FT-Raman, FTIR Spectra and Normal Co-Ordinate Analysis of Isoquinoline. International Research Publication House. Retrieved from [Link]

- Google Patents. (n.d.). JP6755775B2 - 4-Fluoroisoquinoline manufacturing method.

-

Lázár, L., et al. (2017). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 22(8), 1235. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Szymański, P., et al. (2016). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Molecules, 21(11), 1530. Retrieved from [Link]

-

Quick Company. (n.d.). A Process For The Synthesis Of 4 Fluoro Isoquinoline. Retrieved from [Link]

-

Bilski, P., et al. (2005). Spectroscopic characterization and photoinduced processes of 4-oxoquinoline derivatives. Photochemical & Photobiological Sciences, 4(7), 526-532. Retrieved from [Link]

-

ResearchGate. (n.d.). Photophysical properties of isoquinoline derivatives. Retrieved from [Link]

-

SpectraBase. (n.d.). Isoquinoline - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

ResearchGate. (n.d.). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluoro-5-isoquinolinesulfonic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

Mayer, C., et al. (2012). Vibrational spectroscopic characterization of fluoroquinolones. Journal of Molecular Structure, 1025, 125-135. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectra and the structure of drugs of the fluoroquinolone group. Retrieved from [Link]

-

Autech. (n.d.). Buy 4-Fluoroisoquinoline (CAS: 394-67-2). Retrieved from [Link]

-

Suguna, H., & Pai, B. R. (1977). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Indian Journal of Chemistry Section B, 15B, 416-419. Retrieved from [Link]

-

ResearchGate. (n.d.). Three derivatives of 4-fluoro-5-sulfonylisoquinoline. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0014607). Retrieved from [Link]

-

NIST. (n.d.). Isoquinoline - Mass spectrum (electron ionization). NIST WebBook. Retrieved from [Link]

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Compound Interest. (2015). Analytical Chemistry – Infrared (IR) Spectroscopy. Retrieved from [Link]

-

Biocompare. (2013). Molecular Characterization with FT-IR Spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrum of isoquinoline. Retrieved from [Link]

Sources

- 1. 4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride | 906820-08-4 | Benchchem [benchchem.com]

- 2. innospk.com [innospk.com]

- 3. 4-Fluoroisoquinoline-5-sulfonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | C9H8FNO4S | CID 54671444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 8. hmdb.ca [hmdb.ca]

- 9. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 19Flourine NMR [chem.ch.huji.ac.il]

- 11. compoundchem.com [compoundchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. irphouse.com [irphouse.com]

- 14. researchgate.net [researchgate.net]

- 15. Isoquinoline [webbook.nist.gov]

An In-depth Technical Guide to the Solubility and Stability of 4-Fluoroisoquinoline Sulfate

Introduction: The Critical Role of Physicochemical Profiling in Drug Discovery

In the landscape of modern drug development, the journey from a promising chemical entity to a viable therapeutic agent is contingent upon a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability stand as paramount pillars that dictate a compound's developability, bioavailability, and ultimate clinical success. This guide focuses on 4-Fluoroisoquinoline sulfate, a heterocyclic compound of interest due to the established significance of both the isoquinoline scaffold and fluorine substitution in medicinal chemistry. The incorporation of fluorine can modulate metabolic stability, lipophilicity, and binding affinity, making fluorinated heterocycles a rich area for exploration.[1]

This document serves as a comprehensive, field-proven manual for researchers, scientists, and drug development professionals. It eschews a rigid, one-size-fits-all template in favor of a logically structured approach to empirically determine the solubility and stability profile of this compound. As direct, comprehensive public data on this specific salt is limited, this guide empowers the user with the foundational principles and detailed, actionable protocols to generate this critical data in their own laboratory settings. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system, grounded in authoritative scientific principles.

Part 1: Aqueous and Organic Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. For a salt form like this compound, solubility is not a single value but a property influenced by the surrounding environment, most notably pH and the polarity of the solvent.[2][3] Understanding this profile is the first step in designing appropriate formulations for preclinical and clinical studies.

Causality of Experimental Design: Why the Shake-Flask Method?

The equilibrium shake-flask method is the gold standard for solubility determination due to its direct measurement of a saturated solution at thermodynamic equilibrium.[4] This method is robust, reproducible, and provides the most accurate reflection of a compound's intrinsic solubility in a given medium, which is essential for building a reliable biopharmaceutical profile.

Experimental Protocol: Equilibrium Solubility Determination

This protocol outlines the determination of the equilibrium solubility of this compound in various aqueous and organic solvents.

1. Materials and Reagents:

-

This compound (of known purity)

-

Volumetric flasks and pipettes

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

HPLC-UV system for quantification

-

Solvents:

-

Aqueous Buffers: pH 1.2 (simulated gastric fluid), pH 4.5, pH 6.8, and pH 7.4 (simulated intestinal fluid/physiological pH).

-

Organic Solvents: Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 400 (PEG 400).

-

2. Step-by-Step Methodology:

-

Preparation: Prepare the aqueous buffer solutions according to standard pharmacopeial procedures.

-

Addition of Excess Solid: Add an excess amount of this compound to a known volume of each solvent in a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation. A starting point is to add approximately 10 mg of the compound to 1 mL of solvent.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in an incubator set to a constant temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure thermodynamic equilibrium is reached.

-

Phase Separation: After equilibration, let the vials stand undisturbed to allow the excess solid to settle. Centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining solid.

-

Sample Collection and Dilution: Carefully withdraw a small aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter appropriate for the solvent. Dilute the filtered supernatant with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as the HPLC-UV method detailed in Part 3, to determine the concentration of dissolved 4-Fluoroisoquinoline.

Data Presentation: Solubility Profile

The results should be summarized in a clear, tabular format.

| Solvent System | pH (for aqueous) | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) |

| 0.1 N HCl | 1.2 | 25 | |||

| Acetate Buffer | 4.5 | 25 | |||

| Phosphate Buffer | 6.8 | 25 | |||

| Phosphate Buffer | 7.4 | 25 | |||

| Methanol | N/A | 25 | |||

| Ethanol | N/A | 25 | |||

| Acetonitrile | N/A | 25 | |||

| DMSO | N/A | 25 | |||

| PEG 400 | N/A | 25 |

Visualization: Solubility Determination Workflow

Caption: Workflow for a Forced Degradation Study.

Part 3: A Stability-Indicating HPLC-UV Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient in the presence of its degradation products, process impurities, and excipients. [5]High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose in pharmaceutical analysis. [6][7]

Causality of Method Selection: Why Reversed-Phase HPLC with UV Detection?

Reversed-phase HPLC (RP-HPLC) is highly versatile for separating a wide range of small organic molecules based on their hydrophobicity. For an aromatic heterocyclic compound like 4-Fluoroisoquinoline, this technique is ideal. UV detection is robust, widely available, and suitable for compounds with a chromophore, which the isoquinoline ring system provides.

Proposed Starting HPLC-UV Method

This method is a starting point and should be optimized and validated for the specific application.

1. Chromatographic Conditions:

| Parameter | Recommended Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reversed-phase column with good resolving power for aromatic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for basic compounds like isoquinolines. |

| Mobile Phase B | Acetonitrile | Common organic modifier in RP-HPLC. |

| Gradient | 5% to 95% B over 20 minutes | A broad gradient is a good starting point to elute the parent compound and any potential degradants with varying polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Provides reproducible retention times. |

| Detection | UV at 254 nm or 280 nm | Aromatic systems typically have strong absorbance at these wavelengths. A full UV scan of the compound should be performed to determine the optimal wavelength. |

| Injection Vol. | 10 µL | A typical injection volume. |

2. Standard and Sample Preparation:

-

Stock Standard: Accurately weigh and dissolve this compound in the mobile phase to prepare a 1 mg/mL stock solution.

-

Working Standards: Prepare a series of dilutions from the stock standard to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Preparation: Dilute the samples from the solubility and stability studies with the mobile phase to fall within the linear range of the calibration curve.

Data Presentation: Stability Assessment Summary

| Stress Condition | Duration | % this compound Remaining | Number of Degradation Products | Peak Area (%) of Major Degradant |

| Control | 24h | 100 | 0 | N/A |

| 0.1 N HCl, 60°C | 24h | |||

| 0.1 N NaOH, RT | 4h | |||

| 3% H₂O₂, RT | 24h | |||

| Thermal (80°C) | 7 days | |||

| Photolytic | ICH Q1B |

Visualization: Analytical Workflow for Stability Samples

Caption: HPLC Analysis Workflow for Stability Samples.

Conclusion and Forward Outlook

This guide provides a comprehensive and scientifically grounded framework for the systematic evaluation of the solubility and stability of this compound. By adhering to these detailed protocols, researchers and drug development professionals can generate the high-quality, reliable data necessary to make informed decisions about the progression of this compound. The principles and methodologies described herein are foundational to pharmaceutical development and ensure that subsequent formulation and preclinical studies are built on a solid understanding of the molecule's intrinsic physicochemical properties. The path from discovery to a potential therapeutic is paved with rigorous science, and a thorough characterization of solubility and stability is an indispensable part of that journey.

References

-

Journal of Applied Pharmaceutical Science. (2025). Stability-indicating HPLC method optimization using quality. [Link]

-

Vanderbilt University. (n.d.). Predicting the phase behavior of fluorinated organic molecules using the GC-SAFT-VR equation of state. [Link]

-

ACS Publications. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development. [Link]

-

ResearchGate. (2010). Pharmaceutical Salts Optimization of Solubility or Even More?. [Link]

-

R Discovery. (n.d.). Stability-indicating HPLC Method Research Articles. [Link]

-

SciSpace. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharma Research & Review. [Link]

-

National Institutes of Health. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

-

Scientific Research Publishing. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry. [Link]

-

Aromatic Heterocyclic Chemistry. (n.d.). Aromatic Heterocyclic Chemistry. [Link]

-

alwsci. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. [Link]

-

MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]

-

Pharmaceutical Technology. (n.d.). Salt Selection in Drug Development. [Link]

-

OUCI. (2012). Analytical methods for determination of new fluoroquinolones in biological matrices and pharmaceutical formulations by liquid chromatography: a review. Analytical and Bioanalytical Chemistry. [Link]

-

MIT Open Access Articles. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. [Link]

-

LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

-

University of Strathclyde. (2025). Physics-based solubility prediction for organic molecules. Chemical Reviews. [Link]

-

National Institutes of Health. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. [Link]

-

Eurofins. (2021). ANALYTICAL METHOD SUMMARIES. [Link]

-

ResearchGate. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. [Link]

-

Quest Journals. (2015). Novel analytical method development and validation of several third and fourth generation fluoroquinolone antibacterials in pharmaceutical dosage. [Link]

-

COP Bela. (n.d.). BP401T-3.pdf. [Link]

-

ResearchGate. (n.d.). How Aromaticity Affects the Chemical and Physicochemical Properties of Heterocycles: A Computational Approach. [Link]

-

IJCRT.org. (2023). Stability Indicating Assay Method. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pharmtech.com [pharmtech.com]

- 4. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. scispace.com [scispace.com]

Introduction: The Strategic Importance of a Fluorinated Scaffold

An In-Depth Technical Guide to the Fundamental Chemistry of 4-Fluoroisoquinoline and Its Salts

4-Fluoroisoquinoline is a halogenated heterocyclic aromatic compound built upon the isoquinoline framework. While the isoquinoline core itself is a well-established "privileged structure" in medicinal chemistry, found in numerous alkaloids and synthetic drugs, the strategic placement of a fluorine atom at the 4-position introduces profound changes to the molecule's physicochemical and biological properties.[1][2] The high electronegativity and small size of fluorine can alter the molecule's acidity, basicity, lipophilicity, and metabolic stability. Critically, the fluorine atom at the 4-position has been reported to enhance the binding affinity of derivative molecules to their biological targets, making 4-fluoroisoquinoline a highly sought-after building block in modern drug discovery.[1]

This guide offers a comprehensive exploration of the fundamental chemistry of 4-fluoroisoquinoline and its salts. It is intended for researchers, synthetic chemists, and drug development professionals, providing field-proven insights into its synthesis, reactivity, and application as a key pharmaceutical intermediate.

Physicochemical and Spectroscopic Data

A clear understanding of a compound's physical properties is foundational to its application in synthesis and formulation. 4-Fluoroisoquinoline is typically a white to pale yellow crystalline solid. Its key properties, along with those of its common sulfate salt, are summarized below.

| Property | 4-Fluoroisoquinoline | 4-Fluoroisoquinoline Sulfate | Reference |

| CAS Number | 394-67-2 | 906820-09-5 | [3][4] |

| Molecular Formula | C₉H₆FN | C₉H₈FNO₄S | [3][4] |

| Molecular Weight | 147.15 g/mol | 245.23 g/mol | [3][4] |

| Melting Point | 34 °C | Not Available | [5] |

| Boiling Point | ~240 °C | Not Available | [6] |

| Appearance | White to slightly pale yellow crystal/lump | Not Available | |

| IUPAC Name | 4-fluoroisoquinoline | 4-fluoroisoquinoline;sulfuric acid | [3][4] |

Synthesis of the 4-Fluoroisoquinoline Core

The synthesis of the 4-fluoroisoquinoline scaffold can be approached through several distinct pathways. The choice of method often depends on the availability of starting materials, scalability, and desired purity.

Method 1: From 4-Bromoisoquinoline via Halogen Exchange

This route leverages a lithium-halogen exchange followed by quenching with an electrophilic fluorine source. It is a common laboratory-scale method for introducing fluorine into a specific position on an aromatic ring.

Caption: Synthesis of 4-Fluoroisoquinoline from 4-Bromoisoquinoline.

Detailed Experimental Protocol: Synthesis from 4-Bromoisoquinoline

This protocol is adapted from established laboratory procedures.[7]

-